
N-(3-chloro-4-methoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide, commonly known as CFTRinh-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTRinh-172 has been widely used in scientific research to study the function of CFTR and its role in cystic fibrosis (CF) disease.
Mecanismo De Acción
N-(3-chloro-4-methoxyphenyl)-1-(2-fluorophenyl)methanesulfonamideinh-172 binds to a specific site on the N-(3-chloro-4-methoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide chloride channel and inhibits its function. This leads to a decrease in chloride ion transport across cell membranes, which can have downstream effects on other cellular processes. The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(2-fluorophenyl)methanesulfonamideinh-172 is still under investigation, but it is believed to involve the stabilization of a closed conformation of the this compound channel.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-1-(2-fluorophenyl)methanesulfonamideinh-172 has been shown to inhibit this compound function in a variety of cell types, including airway epithelial cells, pancreatic cells, and intestinal cells. Inhibition of this compound function can lead to changes in ion and fluid transport, mucus production, and other cellular processes. N-(3-chloro-4-methoxyphenyl)-1-(2-fluorophenyl)methanesulfonamideinh-172 has also been shown to have anti-inflammatory effects in some cell types, which may be relevant to the treatment of CF and other inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-methoxyphenyl)-1-(2-fluorophenyl)methanesulfonamideinh-172 is a potent and selective inhibitor of N-(3-chloro-4-methoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide function, which makes it a valuable tool for studying the role of this compound in normal and disease states. However, there are some limitations to the use of N-(3-chloro-4-methoxyphenyl)-1-(2-fluorophenyl)methanesulfonamideinh-172 in lab experiments. For example, N-(3-chloro-4-methoxyphenyl)-1-(2-fluorophenyl)methanesulfonamideinh-172 may have off-target effects on other ion channels or cellular processes, which could complicate the interpretation of results. Additionally, the use of N-(3-chloro-4-methoxyphenyl)-1-(2-fluorophenyl)methanesulfonamideinh-172 in animal models may not fully recapitulate the effects of this compound inhibition in humans.
Direcciones Futuras
There are several future directions for the use of N-(3-chloro-4-methoxyphenyl)-1-(2-fluorophenyl)methanesulfonamideinh-172 in scientific research. One area of focus is the development of new therapies for CF that target the N-(3-chloro-4-methoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide channel. N-(3-chloro-4-methoxyphenyl)-1-(2-fluorophenyl)methanesulfonamideinh-172 has been used as a tool to identify potential drug targets and to screen for new drug candidates. Another area of focus is the investigation of this compound function in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma. N-(3-chloro-4-methoxyphenyl)-1-(2-fluorophenyl)methanesulfonamideinh-172 may also have potential applications in the treatment of other inflammatory diseases, such as inflammatory bowel disease (IBD) and rheumatoid arthritis.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-1-(2-fluorophenyl)methanesulfonamideinh-172 has been used extensively in scientific research to study the function of N-(3-chloro-4-methoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide and its role in CF disease. This compound is a chloride channel that regulates the movement of chloride ions across cell membranes. Mutations in the this compound gene can lead to the development of CF, a genetic disorder that affects the lungs, pancreas, and other organs. N-(3-chloro-4-methoxyphenyl)-1-(2-fluorophenyl)methanesulfonamideinh-172 has been used to study the function of this compound in normal and CF cells, as well as to investigate potential therapies for CF.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO3S/c1-20-14-7-6-11(8-12(14)15)17-21(18,19)9-10-4-2-3-5-13(10)16/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYJOAAIFJHBNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-ethoxyphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4710836.png)

![N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}nicotinamide](/img/structure/B4710865.png)
![7-isobutyl-3,9-dimethyl-1-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4710875.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4710877.png)
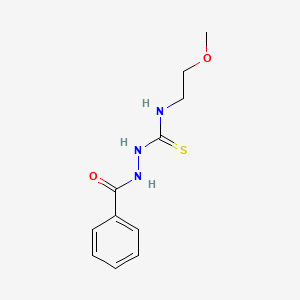
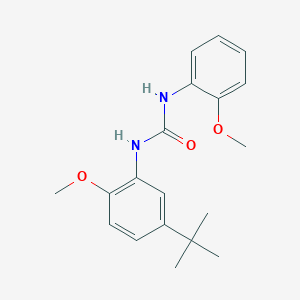
![S-1H-benzimidazol-2-yl 3,5-bis[(trifluoromethyl)thio]benzenecarbothioate](/img/structure/B4710898.png)
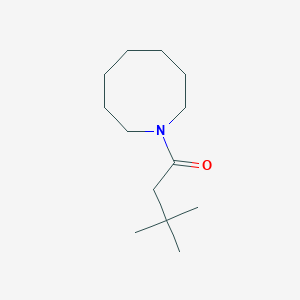
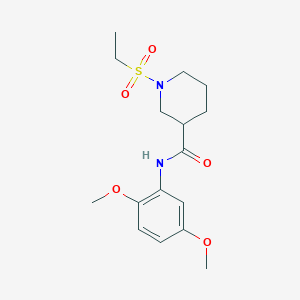
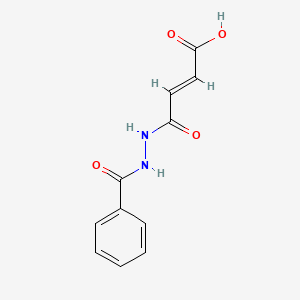
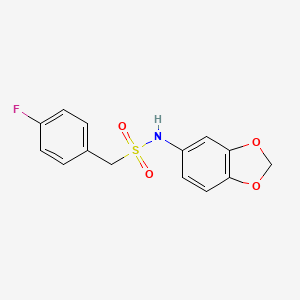
![2-(3-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4710931.png)
![4-isopropyl 2-methyl 3-methyl-5-[(3-pyridinylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4710939.png)